molecular formula C37H31F15N4 B14796663 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin

Katalognummer: B14796663
Molekulargewicht: 816.6 g/mol
InChI-Schlüssel: DOKLGAULIONIIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin is a fluorinated corrole derivative. Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a contracted ring. This compound is known for its unique structure and properties, making it a valuable ligand for transition metals, particularly in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by oxidation to form the corrole macrocycle.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield required for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a biomimetic model for natural enzymes and cofactors.

    Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool due to its unique photophysical properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties

Wirkmechanismus

The mechanism by which 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation, reduction, and electron transfer. The molecular targets and pathways involved depend on the specific metal center and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin is unique due to its highly fluorinated phenyl groups and the extensive hydrogenation of the corrin ring.

Eigenschaften

Molekularformel

C37H31F15N4

Molekulargewicht

816.6 g/mol

IUPAC-Name

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,21,22,23,24-docosahydro-1H-corrin

InChI

InChI=1S/C37H31F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h9-19,53-56H,1-8H2

InChI-Schlüssel

DOKLGAULIONIIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C3CCC(N3)C(C4CCC(N4)C(C5CCC(C1N2)N5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.